molecular formula C17H21N3O2 B2889329 2-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide CAS No. 2097912-01-9

2-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide

Cat. No. B2889329
CAS RN: 2097912-01-9
M. Wt: 299.374
InChI Key: OQBMPSKEMUESRH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole-based compounds, such as “2-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide”, can be achieved through various strategies. These include multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . Protodeboronation of alkyl boronic esters utilizing a radical approach has also been reported .


Molecular Structure Analysis

The molecular structure of “2-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide” is characterized by a pyrazole ring, which is a 5-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms .


Chemical Reactions Analysis

Reactions that occur at the benzylic position are very important for synthesis problems . Pyrazole and its derivatives can promote a unique coordination with metal ions, which can be used as a precursor for the development of metalloenzyme .

Scientific Research Applications

Antimicrobial Activity

Research on derivatives of 1H-pyrazole, such as 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine, has shown potent antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as antifungal activities against mycotoxic strains. These findings suggest that compounds with a pyrazole core, potentially including 2-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide, may have applications in developing new antimicrobial agents (Raju et al., 2010).

Antitumor Agents

Benzothiazole derivatives have been synthesized and evaluated for their antitumor activities, showing selective cytotoxicity against tumorigenic cell lines. This indicates the potential use of similar benzamide compounds in cancer research and the development of novel antitumor agents (Yoshida et al., 2005).

Synthesis of Radiolabeled Compounds for Imaging

The synthesis of radiolabeled compounds, such as 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, demonstrates the utility of similar compounds in the development of positron emission tomography (PET) agents for imaging specific targets in cancers. This application is particularly relevant for compounds designed for targeted imaging and diagnostic purposes (Wang et al., 2013).

Glucokinase Activators for Diabetes Treatment

Heteroaryl-containing benzamide derivatives have been investigated for their role as glucokinase activators (GKA), showing potential for the treatment of type 2 diabetes mellitus. This research suggests that structurally related compounds might be explored for their efficacy in regulating glucose levels and treating diabetes (Park et al., 2014).

Future Directions

The future directions for “2-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide” could involve further developments in catalytic processes relating to catecholase activity . Additionally, the compound could be used as a model for the development of new drugs .

properties

IUPAC Name

2-methoxy-N-(4-pyrazol-1-ylcyclohexyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-22-16-6-3-2-5-15(16)17(21)19-13-7-9-14(10-8-13)20-12-4-11-18-20/h2-6,11-14H,7-10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQBMPSKEMUESRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2CCC(CC2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide

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